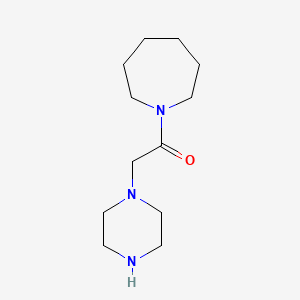

1-(Piperazin-1-ylacetyl)azepane

Description

Structural Context and Pharmaceutical Relevance of Azepane and Piperazine (B1678402) Scaffolds

The foundational components of 1-(Piperazin-1-ylacetyl)azepane, the azepane and piperazine rings, are pivotal in drug design and development. tandfonline.comnih.govcolab.wsnih.gov

Azepane Scaffold:

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a structural feature in numerous bioactive molecules and approved drugs. colab.wsnih.govwikipedia.org Its flexible conformation allows it to interact with a variety of biological targets. lifechemicals.com The development of azepane-containing analogues is an active area of research in medicinal chemistry, with applications in a wide range of therapeutic areas. colab.wsnih.gov

Anticancer Agents: Azepane derivatives have shown potential as anticancer agents. nih.gov

Central Nervous System (CNS) Disorders: The azepane scaffold is a key component in drugs targeting CNS disorders such as convulsions, pain, and anxiety. tandfonline.com An N-benzylated azepane, for instance, has demonstrated potent inhibition of monoamine transporters, suggesting its potential for treating neuropsychiatric disorders. acs.org

Other Therapeutic Applications: Azepane-based compounds have also been investigated for their utility as anti-Alzheimer's agents, antimicrobial agents, and histamine (B1213489) H3 receptor inhibitors. colab.wsnih.gov

Piperazine Scaffold:

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. silae.it It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its versatile nature. tandfonline.comnih.gov The inclusion of a piperazine moiety can significantly influence a molecule's physicochemical properties, such as solubility and basicity, which are crucial for its pharmacokinetic profile. nih.gov

Ubiquity in Pharmaceuticals: The piperazine ring is the third most common nitrogen heterocycle found in FDA-approved drugs. tandfonline.com More than 100 drugs approved by the FDA contain this moiety. enamine.net

Pharmacokinetic and Pharmacodynamic Modulation: The piperazine ring is often incorporated into drug candidates to enhance their absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov It can also serve as a linker to orient other functional groups for optimal interaction with their biological targets. nih.gov

Therapeutic Versatility: Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects. benthamscience.com They are particularly prominent in the development of drugs for neurological disorders. silae.it

The combination of the azepane and piperazine scaffolds in this compound suggests a compound with the potential for a unique pharmacological profile, leveraging the established therapeutic relevance of its constituent parts.

Overview of Research Trajectories for Related Heterocyclic Compounds

The investigation of heterocyclic compounds is a cornerstone of modern drug discovery. mdpi.comrroij.com Research in this area is dynamic, with continuous advancements in synthetic methodologies and a deeper understanding of structure-activity relationships. rsc.org

Focus on Novel Scaffolds: A significant trend in medicinal chemistry is the exploration of novel and underexplored molecular scaffolds to identify new drug leads. acs.org This includes the synthesis of complex, multi-ring systems that can offer improved selectivity and potency.

Targeting Specific Disease Pathways: The design of heterocyclic compounds is increasingly guided by a detailed understanding of the biological pathways involved in disease. For instance, researchers are developing piperazine-containing molecules that specifically target proteins implicated in cancer and neurological disorders. nih.govsilae.it

Addressing Drug Resistance: Heterocyclic scaffolds are being utilized to develop new therapeutic agents that can overcome drug resistance, a major challenge in the treatment of infectious diseases and cancer. rroij.com

Computational and Synthetic Advances: Advances in computational chemistry allow for the rational design of new heterocyclic compounds with desired properties. mdpi.com Concurrently, innovative synthetic methods are enabling the efficient production of these complex molecules. rsc.org

The study of compounds like this compound fits squarely within these research trajectories. The synthesis of such molecules contributes to the expansion of chemical diversity and provides new avenues for the discovery of drugs with novel mechanisms of action.

Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-2-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c16-12(11-14-9-5-13-6-10-14)15-7-3-1-2-4-8-15/h13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAKLRHYGVJQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427919 | |

| Record name | 1-(piperazin-1-ylacetyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-47-6 | |

| Record name | 1-(Hexahydro-1H-azepin-1-yl)-2-(1-piperazinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39890-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(piperazin-1-ylacetyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Molecular Architecture of 1 Piperazin 1 Ylacetyl Azepane

Core Heterocyclic Systems: Azepane, Piperazine (B1678402), and Acetyl Linkage

The foundational structure of 1-(piperazin-1-ylacetyl)azepane is built upon two saturated heterocyclic rings, azepane and piperazine, which are covalently joined by an acetyl group.

Piperazine: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (para positions). wikipedia.org This scaffold is prevalent in a vast number of biologically active compounds and approved drugs. youtube.comwikipedia.org The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and provide sites for substitution, allowing for the modulation of a molecule's properties. nih.gov The piperazine moiety is often used in drug design to improve the pharmacokinetic properties of a compound, such as its solubility and oral bioavailability. wikipedia.orgnih.gov

Acetyl Linkage: The acetyl group (-COCH2-) acts as a linker, covalently connecting the nitrogen atom of the azepane ring to one of the nitrogen atoms of the piperazine ring. This amide linkage introduces a degree of rigidity to the molecule and can participate in hydrogen bonding interactions. The synthesis of such a linkage can be conceptually derived from the acylation of piperazine with an azepane-containing acetyl halide or by the reaction of N-acetylpiperazine with a suitable azepane precursor. researchgate.net

The table below summarizes the key features of the core heterocyclic systems.

| Heterocyclic System | Key Structural Features | General Role in Molecules |

| Azepane | Seven-membered saturated ring with one nitrogen atom. | Influences lipophilicity and 3D conformation. |

| Piperazine | Six-membered saturated ring with two nitrogen atoms in para positions. | Improves pharmacokinetic properties, provides sites for substitution. |

| Acetyl Linkage | -CO-CH2- group forming an amide bond. | Provides a rigid connection between molecular fragments, can participate in hydrogen bonding. |

Impact of Substituents on Molecular Profile (e.g., 5-Bromoindole (B119039) system if applicable to a specific analogue)

The indole (B1671886) nucleus is a common scaffold in many biologically active compounds. The introduction of a bromine atom at the 5-position of the indole ring, creating a 5-bromoindole moiety, can significantly alter the electronic and lipophilic properties of a molecule. Bromine is an electron-withdrawing group and can influence the acidity or basicity of nearby functional groups. Its inclusion can also enhance the lipophilicity of the compound, potentially affecting its ability to cross cell membranes.

In the context of drug design, a 5-bromoindole substituent has been incorporated into various piperazine derivatives to explore their therapeutic potential, for instance, as anti-inflammatory and neuroprotective agents. nih.gov The synthesis of such analogues could potentially involve the coupling of a 5-bromoindole derivative with the piperazine nitrogen of this compound. nih.gov

Comparative Structural Analysis with Related Derivatives

Due to the limited specific research on this compound, a direct comparative structural analysis with its closely related derivatives is challenging. However, valuable insights can be gained by comparing it with other N-acyl piperazine and azepane derivatives.

Studies comparing piperidine (B6355638) and piperazine derivatives have shown that the presence of the second nitrogen atom in the piperazine ring can significantly impact a compound's biological activity and selectivity for different receptors. jk-sci.com For instance, in a series of histamine (B1213489) H3 receptor ligands, the replacement of a piperidine ring with a piperazine ring altered the affinity for sigma receptors. jk-sci.com

A hypothetical comparison of related derivatives is presented in the table below, illustrating how structural modifications could influence molecular properties.

| Compound | Core Heterocycle 1 | Core Heterocycle 2 | Linker | Potential Impact of Structural Variation |

| This compound | Azepane | Piperazine | Acetyl | Baseline compound with specific lipophilicity and basicity. |

| 1-(Piperidin-1-ylacetyl)azepane | Azepane | Piperidine | Acetyl | Likely to be more lipophilic due to the absence of the second nitrogen in the six-membered ring. |

| 1-(Piperazin-1-ylpropionyl)azepane | Azepane | Piperazine | Propionyl | Increased chain length of the linker could provide more conformational flexibility. |

| 1-((4-Bromophenyl)acetyl)piperazine | Phenyl (substituted) | Piperazine | Acetyl | Introduction of an aromatic ring would significantly alter the electronic properties and potential for pi-stacking interactions. |

This comparative approach, based on the analysis of related chemical structures, provides a framework for understanding the potential structure-activity relationships of this compound and guiding the design of future analogues.

Synthetic Methodologies and Chemical Synthesis Pathways

Plausible Synthetic Routes via Analogous Piperazine-Indole Derivatives

The synthesis of complex molecules often involves drawing parallels from well-documented procedures for structurally related compounds. Piperazine-indole derivatives, a class of compounds with significant interest in medicinal chemistry, provide a useful template for devising a synthesis for 1-(Piperazin-1-ylacetyl)azepane. researchgate.netankara.edu.treurekaselect.com The core strategy involves preparing functionalized precursors of each ring system and coupling them in a final step.

Indole (B1671886) Bromination Strategies

In the synthesis of piperazine-indole analogues, functionalization of the indole ring is a critical initial step. Bromination is a common method to introduce a reactive handle onto the indole scaffold, creating an electrophilic site for subsequent nucleophilic substitution. nih.gov The C-3 position of indoles is known to undergo bromination rapidly. bridgew.edu However, selective bromination at other positions, such as C-5, is also achievable and often desired. core.ac.ukmdpi.com

N-Bromosuccinimide (NBS) is a frequently used reagent for the electrophilic bromination of indole-3-acetic acid and other indole derivatives. bridgew.eduacs.org The reaction conditions can be tuned to influence the regioselectivity of the bromination, with factors like the solvent and the presence of catalysts playing a crucial role. For instance, studies have shown that the presence of bromine at the C-5 position can enhance the biological activity of certain indole compounds. mdpi.com This strategy of creating a bromo-functionalized core provides a key intermediate that can be reacted with a nucleophile, such as piperazine (B1678402).

| Strategy | Reagent(s) | Typical Position of Bromination | Key Considerations |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | C-3 (rapidly), C-5 | Reaction conditions can be modified to control regioselectivity. bridgew.educore.ac.uk |

| Lithiation-Bromination | n-Butyllithium, Trimethyltin chloride, then Bromine | C-3 | Can provide high selectivity and yield with no sign of polybromination. core.ac.uk |

Acetylation of Piperazine and Nucleophilic Displacement

The piperazine moiety serves as the nucleophilic component in many synthetic designs. Piperazine can undergo acylation when reacted with acyl halides or acid anhydrides to form amides. ambeed.com For the synthesis of the target compound, a key intermediate is the piperazin-1-ylacetyl group. This can be prepared by reacting piperazine with a suitable acetylating agent, such as chloroacetyl chloride.

Once the piperazine is acylated, the subsequent step involves a nucleophilic displacement reaction. There are two primary conceptual pathways analogous to indole syntheses:

An appropriately functionalized azepane (e.g., with a leaving group) could be attacked by the secondary amine of an acetyl-piperazine derivative.

More commonly, a chloroacetylated azepane could be synthesized first. The chlorine atom then serves as a leaving group in a nucleophilic substitution reaction with piperazine. This is a standard method for producing N-alkylpiperazine analogs. nih.gov The nucleophilic character of the piperazine nitrogen atoms is fundamental to this process. researchgate.net

Amide Bond Coupling Mechanisms

The formation of the amide bond between the acetyl linker and the azepane nitrogen is a pivotal step in the synthesis of this compound. Amide bond formation is one of the most important reactions in organic chemistry and can be achieved by coupling a carboxylic acid with an amine. rsc.org This process typically requires the activation of the carboxylic acid to overcome the unfavorable kinetics and thermodynamics of direct dehydrative condensation. rsc.orgacs.org

A plausible route involves the synthesis of piperazin-1-ylacetic acid, which is then coupled with azepane using a coupling reagent. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and uronium salts such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium). rsc.orgluxembourg-bio.com

The general mechanism using a carbodiimide like DCC involves:

Reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com

Nucleophilic attack by the amine (azepane) on this activated intermediate.

Displacement of the dicyclohexylurea (DCU) leaving group to form the final amide bond. luxembourg-bio.comyoutube.com

To improve yields and reduce side reactions like epimerization, additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often used in conjunction with coupling reagents. rsc.orgluxembourg-bio.com

| Coupling Reagent Class | Example(s) | Mechanism of Action | Notes |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Forms a reactive O-acylisourea intermediate with the carboxylic acid. luxembourg-bio.com | By-product (urea) can sometimes be difficult to remove. Often used with additives like HOBt. rsc.org |

| Uronium/Aminium Salts | HBTU, HATU | Reacts with the carboxylic acid to form an active ester, which is then attacked by the amine. luxembourg-bio.com | Highly efficient and popular reagents in peptide synthesis. rsc.org |

| Phosphonium Salts | BOP, PyBOP | Similar to uronium salts, forms an activated species with the carboxylic acid. | Effective for sterically hindered couplings. |

General Synthetic Approaches for Azepane Derivatives

The synthesis of seven-membered nitrogen heterocycles like azepane can be challenging due to slower cyclization kinetics compared to the formation of five- or six-membered rings. nih.govrwth-aachen.de Nevertheless, several robust methods have been developed for the construction of the azepane core.

Ring-Closing Reactions

Ring-closing reactions are a direct approach to forming the azepane ring from an acyclic precursor containing the necessary atoms.

Ring-Closing Metathesis (RCM): This powerful method uses transition-metal catalysts (typically ruthenium-based) to form a cyclic alkene from a linear diene. The resulting unsaturated azepine can then be hydrogenated to yield the saturated azepane ring. RCM has been successfully applied to the synthesis of various substituted azepine derivatives. researchgate.netnih.gov

Intramolecular Reductive Amination: This strategy involves an acyclic precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one). The amine attacks the carbonyl group to form a cyclic imine or enamine, which is then reduced in situ to the azepane. This method has been used effectively in the synthesis of polyhydroxylated azepanes. acs.orgnih.gov

Tandem Amination/Cyclization: An efficient method for preparing trifluoromethyl-substituted azepine derivatives has been developed via a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. nih.gov

Ring-Expansion Reactions (e.g., from Piperidine (B6355638), Pyrrolidine)

Ring-expansion reactions offer an alternative and often stereoselective route to azepanes from more readily available smaller rings like piperidines and pyrrolidines.

Palladium-Catalyzed Rearrangements: An efficient two-carbon ring expansion of 2-alkenyl substituted pyrrolidines and piperidines to their corresponding azepane and azocane counterparts can be achieved through palladium-catalyzed allylic amine rearrangements. rsc.orgchemrxiv.org The conditions are generally mild and can proceed with high enantioretention, making it a valuable method for accessing complex scaffolds. rsc.org

Photochemical Ring-Expansion: A modern strategy allows for the preparation of complex azepanes from simple nitroarenes. rwth-aachen.de This process, mediated by blue light at room temperature, involves the conversion of a nitro group into a singlet nitrene, which triggers a dearomative ring-expansion of the six-membered aromatic ring into a seven-membered azepine system. Subsequent hydrogenolysis yields the azepane. rwth-aachen.de

Via Bicyclic Azetidinium Intermediates: Ring-expansion of pyrrolidines to 4-substituted azepanes can be achieved via the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. researchgate.net This method allows for the transfer of chirality from the starting material to the final azepane product with high enantiomeric excess. researchgate.net

| Method | Starting Material | Key Reagent/Condition | Product | Reference(s) |

| Palladium-Catalyzed Rearrangement | 2-Alkenyl Piperidine/Pyrrolidine | Palladium Catalyst | Azepane/Azocane | rsc.orgchemrxiv.org |

| Photochemical Ring-Expansion | Nitroarene | Blue Light | 3H-Azepine (then Azepane) | rwth-aachen.de |

| Bicyclic Intermediate Opening | Pyrrolidine | Formation of Azetidinium Salt, then Nucleophile | 4-Substituted Azepane | researchgate.net |

Multistep Synthetic Sequences

The synthesis of this compound can be envisioned through a multistep sequence. A common strategy for constructing unsymmetrically substituted piperazines involves the use of protecting groups. For instance, a monosubstituted piperazine can be prepared by reacting piperazine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), to block one of the nitrogen atoms. The remaining secondary amine can then be reacted with a reagent to introduce the desired substituent, followed by deprotection to yield the monosubstituted piperazine.

A plausible multistep synthesis for a related N-acyl piperazine derivative is the preparation of piperazinyl amides of 18β-glycyrrhetinic acid. This process involves the amidation of 1-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid. The synthesis of the latter is achieved by reacting 18β-glycyrrhetinic acid with acetic anhydride. Following the amidation, the N-Boc protecting group is removed to yield the final piperazinyl amide organic-chemistry.org. This general approach could be adapted for the synthesis of this compound by replacing 3-acetyl-18β-glycyrrhetinic acid with a suitable azepane-containing acylating agent.

Another general multistep approach for creating N-alkylpiperazines involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. N-acetylpiperazine itself can be readily prepared via an iodine-catalyzed transamidation of acetamide with piperazine researchgate.net.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of Piperazine | Di-tert-butyl dicarbonate (Boc)2O | 1-Boc-piperazine |

| 2 | Acylation | Azepane-1-carbonyl chloride, Base | 1-(Azepane-1-carbonyl)-4-Boc-piperazine |

| 3 | Deprotection | Trifluoroacetic acid (TFA) or HCl | 1-(Piperazin-1-yl)azepane-1-one |

| 4 | Acylation | Chloroacetyl chloride, Base | 1-(4-(2-chloroacetyl)piperazin-1-yl)azepane-1-one |

| 5 | Nucleophilic Substitution | Azepane, Base | This compound |

Metal-Catalyzed Transformations

Modern organic synthesis heavily relies on metal-catalyzed reactions to form carbon-nitrogen bonds efficiently and selectively. Several metal-catalyzed methodologies can be applied to the synthesis of the piperazine core.

Rhodium(II)-Catalyzed Reactions: Rhodium(II) catalysts are well-known for their ability to catalyze reactions involving diazo compounds. A potential route to substituted piperazines involves the Rh(II)-catalyzed reaction of a diazo compound with a diamine. For instance, Rh(II) acetate has been shown to catalyze the three-component reaction of diazo compounds with diarylmethanimines and ketimines to produce vicinal diamine derivatives in high yields and with excellent diastereoselectivity rsc.orgrsc.org. While not a direct piperazine synthesis, this method highlights the potential of Rh(II) catalysis for forming C-N bonds in diamine structures, which are precursors to piperazines. The mechanism of such transformations is proposed to involve the formation of a rhodium-carbene intermediate from the diazo compound, which then reacts with the amine nucleophiles rsc.org.

Silver Catalysis: Silver catalysts have emerged as effective promoters for various organic transformations, including the synthesis of cyclic amines. Silver-catalyzed reactions often proceed under mild conditions and exhibit unique selectivity. For example, silver catalysis can be employed in the site-selective ring-opening and C-C bond functionalization of cyclic amines. A silver-catalyzed cascade cyclization has been developed for the synthesis of 4-aminotetrahydrocarbazole, demonstrating the utility of silver in constructing nitrogen-containing heterocyclic cores nih.gov. While specific examples for piperazine synthesis are less common, the ability of silver catalysts to promote cyclization reactions of amines makes them a potential tool for constructing the piperazine ring from appropriate acyclic precursors. Silver-catalyzed reactions can also be used for the carboxylation and subsequent cyclization of propargyl amines to form oxazolidinones, showcasing their utility in forming N-heterocycles rsc.org.

Annulation Protocols

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful strategy for the synthesis of heterocyclic compounds like piperazine.

A common annulation approach involves the reaction of a 1,2-diamine with a dielectrophile. For instance, 3-substituted piperazine-2-acetic acid esters have been synthesized from chiral 1,2-diamine intermediates through an annulation protocol. This method involves the treatment of a protected diamine with bromoethyldiphenylsulfonium triflate, which, after deprotection, undergoes cyclization to form the piperazine ring rsc.org.

Another annulation strategy utilizes the reaction of primary amines with resin-bound bismesylates, which is particularly amenable to microwave-assisted solid-phase synthesis. This method allows for the direct annulation of primary amines to form piperazines and related diazaspirocycles nih.gov.

| Starting Materials | Reagents | Product |

| N-substituted ethylenediamine | Dielectrophile (e.g., 1,2-dihaloethane) | N-substituted piperazine |

| Primary amine | Resin-bound bismesylate | Piperazine derivative |

| 1,2-Diamine | Bromoethyldiphenylsulfonium triflate | Substituted piperazine |

General Synthetic Approaches for Piperazine Derivatives

A variety of general methods exist for the synthesis of piperazine derivatives, which can be broadly classified into reactions involving N-monosubstituted piperazines and cyclocondensation methods.

Reactions with N-Monosubstituted Aryl(heteroaryl)piperazines

N-aryl and N-heteroaryl piperazines are common scaffolds in medicinal chemistry. The presence of a secondary amine in these molecules allows for further functionalization at the N4 position.

Alkylation and Acylation: The secondary amine of an N-arylpiperazine can readily undergo nucleophilic substitution reactions with alkyl halides or acylation with acyl halides or anhydrides. For instance, N-arylpiperazines can be N-alkylated by reacting them with the appropriate alkyl halide under basic conditions nih.gov. Similarly, acylation can be achieved to introduce an acetyl group, which can then be further functionalized. A library of arylpiperazines modified with N-acylated amino acids has been prepared, demonstrating the feasibility of acylating the secondary amine of N-arylpiperazines researchgate.net. The synthesis of this compound could be envisioned by first preparing an N-aryl or N-heteroaryl piperazine, followed by acylation with a reagent like chloroacetyl chloride, and subsequent nucleophilic substitution of the chloride with azepane.

| N-Arylpiperazine | Reagent | Conditions | Product |

| 1-Phenylpiperazine | Chloroacetyl chloride | Base (e.g., Triethylamine) | 1-(2-Chloroacetyl)-4-phenylpiperazine |

| 1-(Pyridin-2-yl)piperazine | Azepane-1-carbonyl chloride | Base (e.g., Triethylamine) | 1-(Azepane-1-carbonyl)-4-(pyridin-2-yl)piperazine |

Cyclocondensation Methods

Cyclocondensation reactions involve the joining of two or more molecules to form a ring with the elimination of a small molecule, such as water or ammonia. These methods are widely used for the synthesis of the piperazine ring.

A common approach is the reaction of an ethylenediamine derivative with a 1,2-dielectrophile. For example, N-aryl piperazines can be synthesized by the condensation of an aniline with bis(2-chloroethyl)amine hydrochloride nih.gov.

Another important cyclocondensation method is the catalytic conversion of aminoethanols or diamines. For instance, piperazine can be prepared by the catalytic cyclization of monoethanolamine or ethylene glycol with ammonia over a nickel-magnesium oxide catalyst at elevated temperatures and pressures researchgate.net. The catalytic cyclocondensation of ethylenediamine with ethylene glycol over a promoted copper catalyst has also been reported for the synthesis of 2-methylpiperazine.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Ethylenediamine | Ethylene Glycol | Promoted Copper Catalyst | 2-Methylpiperazine |

| Aniline | Bis(2-chloroethyl)amine HCl | High Temperature | N-Arylpiperazine |

| Monoethanolamine | Ammonia | Ni-MgO Catalyst, High T/P | Piperazine |

Structure Activity Relationship Sar Studies

The Azepane Ring: A Gatekeeper of Biological Interactions

The seven-membered azepane ring is a crucial component that significantly influences the pharmacokinetic and pharmacodynamic properties of 1-(Piperazin-1-ylacetyl)azepane. Its inherent conformational flexibility is a key determinant of its biological activity. nih.gov This flexibility allows the molecule to adopt various spatial arrangements, which can be pivotal for effective binding to a biological target. nih.gov The ability to selectively introduce substituents into the azepane ring can bias it towards a specific, more active conformation, a critical aspect of rational drug design. nih.gov

A Balancing Act: Enhancing Metabolic Stability and Bioavailability

The azepane moiety is a recognized scaffold in numerous FDA-approved drugs, highlighting its favorable pharmacokinetic profile. lookchem.comfrontiersin.org The incorporation of cyclic amines like azepane into a molecule can be a strategic approach to enhance metabolic stability. The metabolic fate of alicyclic amines often involves oxidation reactions catalyzed by cytochrome P450 enzymes. acs.org However, the specific substitution pattern on the azepane ring can modulate its susceptibility to metabolism, thereby influencing its bioavailability. For instance, in a series of N-benzylated bicyclic azepanes, favorable pharmacokinetic properties were observed, suggesting that the azepane core can contribute to improved metabolic resilience.

The piperazine (B1678402) core itself, with its two nitrogen atoms, plays a significant role in improving the pharmacokinetic features of drug candidates due to their appropriate pKa values. nih.gov These nitrogen sites can lead to an essential increase in water solubility, a critical factor for bioavailability. nih.gov

The Piperazine-Acetyl Linkage: A Bridge to Target Recognition

The piperazine ring, connected to the azepane moiety via an acetyl linker, is a privileged structure in drug discovery, known for its ability to interact with a multitude of biological targets. nih.goveurekaselect.com The nature of the substitution on the piperazine nitrogens is a critical determinant of biological activity. nih.gov

The acetyl group, by forming an amide bond with the piperazine ring, introduces a degree of rigidity and specific electronic properties. Linking a piperazine ring via an amide bond has been shown to be a strategy to enhance metabolic stability by preventing N-dealkylation reactions. rsc.orgnih.gov This modification, however, also influences the basicity (pKa) of the piperazine nitrogens. The electron-withdrawing character of the acetyl group reduces the pKa of the adjacent nitrogen, which can impact the compound's solubility and its ability to form ionic interactions with the target protein. rsc.orgnih.gov

Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., Piperidine (B6355638) vs. Piperazine)

The structure-activity relationship (SAR) of heterocyclic compounds is a critical area of investigation in medicinal chemistry, providing insights into how subtle structural modifications can significantly impact biological activity. A key comparison in many SAR studies is between the piperidine and piperazine scaffolds, both of which are prevalent in centrally acting agents. The choice between these two six-membered rings can dramatically alter a compound's affinity and selectivity for its biological targets.

Research into a series of histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor antagonists has provided a clear illustration of the differential effects of piperidine and piperazine moieties. acs.orgnih.govnih.gov In this context, the basic nitrogen-containing ring is a crucial element for receptor interaction.

A direct comparison between two compounds, differing only in the nature of this basic core, reveals the profound influence of this structural change. Compound 4, which incorporates a piperazine ring, and Compound 5, which contains a piperidine ring, were evaluated for their binding affinity at human H3R and σ1R. acs.orgnih.govnih.gov

The data indicates that the substitution of a piperazine ring with a piperidine ring can have a dramatic effect on σ1R affinity, with a less pronounced impact on H3R affinity. nih.gov Specifically, the piperidine-containing Compound 5 demonstrated a significantly higher affinity for the σ1R (Ki = 3.64 nM) compared to its piperazine analogue, Compound 4 (Ki = 1531 nM). nih.govnih.gov This suggests that the piperidine moiety is a key structural feature for potent dual H3/σ1 receptor activity. acs.orgnih.gov In contrast, the affinity for the H3R was not drastically altered by this change, with both compounds exhibiting nanomolar potency (Ki = 3.17 nM for Compound 4 and 7.70 nM for Compound 5). nih.govnih.gov

This disparity in σ1R affinity may be attributed to differences in the protonation states of the piperazine and piperidine rings at physiological pH. nih.gov All derivatives in the study featuring the piperidine core generally showed higher affinity for the σ1R than those with a 4-(pyridin-4-yl)piperazin-1-yl core. nih.gov

These findings underscore the importance of the heterocyclic scaffold in determining receptor binding profiles. The selection of a piperidine over a piperazine ring proved to be a critical determinant for achieving high affinity at the σ1 receptor, a key insight for the design of future dual-acting ligands. acs.orgnih.gov

| Compound | Core Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |

| Compound 4 | Piperazine | 3.17 | 1531 |

| Compound 5 | Piperidine | 7.70 | 3.64 |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a ligand, such as 1-(Piperazin-1-ylacetyl)azepane, and a biological target, typically a protein or enzyme.

Prediction of Ligand-Receptor Interactions

Molecular docking simulations can predict how this compound might interact with various biological receptors. For instance, piperazine (B1678402) derivatives are known to interact with a range of neurotransmitter receptors. ijrrjournal.com Docking studies could reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and the amino acid residues of a receptor's binding site. The nitrogen atoms of the piperazine ring and the carbonyl oxygen of the acetyl group are likely to act as hydrogen bond acceptors, while the hydrocarbon portions of the azepane and piperazine rings can engage in hydrophobic interactions.

Analysis of Binding Modes and Conformations

Beyond just identifying interactions, molecular docking can analyze the various possible binding modes and conformations that this compound might adopt within a receptor's active site. The flexibility of the azepane and piperazine rings allows the molecule to adopt different shapes, and docking algorithms can explore this conformational space to identify the most energetically favorable binding poses. This analysis is crucial for understanding the structural basis of potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of analogs of this compound, QSAR studies could be employed to build predictive models. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A hypothetical QSAR study on derivatives of this compound might involve synthesizing a library of related compounds and testing their biological activity. The resulting data could be used to generate a QSAR model, as illustrated in the hypothetical table below.

| Compound | Modification | LogP | Topological Polar Surface Area (TPSA) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | Parent | 1.8 | 49.5 Ų | - |

| Analog 1 | Methyl on Piperazine | 2.3 | 49.5 Ų | - |

| Analog 2 | Hydroxy on Azepane | 1.5 | 69.7 Ų | - |

This table is for illustrative purposes only, as specific experimental data for this compound and its analogs are not available.

Quantum Theory of Atoms in Molecules (QTAIM) Calculations for Interaction Details

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to characterize the nature of chemical bonds and other interactions. researchgate.net For this compound, QTAIM calculations could provide detailed insights into the intramolecular and intermolecular interactions. For example, it could be used to precisely characterize the strength and nature of hydrogen bonds formed between the compound and a receptor, or to analyze the stability of its different conformations.

Prediction of Molecular Properties for Biological Relevance

Computational tools can predict various molecular properties that are crucial for a compound's biological relevance, including its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Predicted Value | Method |

| Lipophilicity (logP) | 1.5 - 2.5 | In silico prediction |

| Blood-Brain Barrier Permeation | Moderate to High | CNS MPO Score chembridge.comnih.gov |

| Oral Bioavailability | Good | Rule of Five |

| Aqueous Solubility (logS) | Moderate | In silico prediction |

This table presents hypothetical predicted values for this compound based on its structure and data from similar compounds. These are not experimental values.

Lipophilicity, often expressed as logP, is a key determinant of a drug's absorption and distribution. researchgate.net The blood-brain barrier (BBB) is a significant obstacle for drugs targeting the central nervous system. nih.gov Computational models, such as the CNS Multiparameter Optimization (MPO) score, can predict the likelihood of a compound crossing the BBB. chembridge.comnih.gov

Computational Studies on Conformational Landscapes of Azepane and Piperazine Rings

Both the azepane and piperazine rings are flexible and can exist in various conformations. The seven-membered azepane ring is known to adopt several conformations, including chair and boat forms. nih.gov Similarly, the piperazine ring typically exists in a chair conformation, but can also adopt a boat conformation, particularly upon substitution or interaction with other molecules. ijrrjournal.com

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of this compound. This would involve identifying the most stable conformations of the molecule and the energy barriers between them. Understanding the preferred conformations is essential for predicting how the molecule will interact with biological targets.

Based on a thorough review of available scientific literature and databases, there is currently no specific published research detailing the biological activities and pharmacological insights for the compound "this compound" within the scope of the requested outline.

Extensive searches for this specific compound in relation to Kinase Enzymes (including Putative Kinase Modulator Activity, Sphingosine Kinase 1 Inhibition, and MEK Kinase Inhibition), Epigenetic Regulators (such as Histone Deacetylase Inhibitory Activity), and Trypanothione Synthetase Inhibition did not yield any direct research findings, experimental data, or enzyme inhibition profiles.

While research exists for broader classes of related chemical structures, such as piperazine or azepane derivatives, the explicit focus on "this compound" as per the instructions cannot be met with scientifically accurate and verifiable information. Consequently, the generation of a detailed article with data tables on its specific enzyme inhibition profiles is not possible at this time.

Enzyme Inhibition Profiles

Microbial β-Glucuronidase Inhibition

There is no available scientific literature or preclinical data to suggest that this compound acts as an inhibitor of microbial β-glucuronidase. Studies on other piperazine-containing compounds have explored their potential as inhibitors of this enzyme, but no such investigation has been published for this compound.

Receptor Binding and Modulation

G-Protein Coupled Receptors (GPCRs)

No data from in vitro or preclinical studies are available to characterize the binding affinity or modulatory effects of this compound on G-Protein Coupled Receptors.

There are no published research findings detailing the interaction, affinity (Kᵢ), or functional activity of this compound at 5-HT2A or any other serotonin (B10506) receptor subtypes.

The affinity and activity of this compound at D2 or other dopamine receptors have not been reported in the scientific literature.

Histamine (B1213489) H3 Receptors

There are no available data from receptor binding assays or functional studies to indicate that this compound interacts with or modulates the activity of Histamine H3 receptors.

Sigma-1 Receptors

No research has been published to characterize the binding affinity or functional effects of this compound at the Sigma-1 receptor.

An in-depth examination of the compound this compound reveals a molecule of significant interest due to the established biological activities of its core chemical scaffolds, piperazine and azepane. Research into derivatives containing these moieties has uncovered a range of pharmacological effects, which are explored in this article based on in vitro and preclinical findings.

Future Research Directions and Therapeutic Lead Generation

Design and Synthesis of Novel Analogues for Enhanced Activity and Selectivity

The generation of novel analogues of 1-(Piperazin-1-ylacetyl)azepane is a critical step towards enhancing its biological activity and selectivity. The inherent modularity of its structure allows for systematic modifications at several key positions.

Strategies for Analogue Design:

Modification of the Piperazine (B1678402) Ring: The non-acylated nitrogen of the piperazine ring presents a prime site for substitution. Introducing a variety of substituents, such as aryl, heteroaryl, or alkyl groups, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This approach has been successfully employed in the development of other piperazine-containing drug candidates.

Alteration of the Azepane Ring: The azepane ring can be modified through the introduction of substituents or by altering the ring size to explore the impact on receptor binding and conformational flexibility. Stereoselective and regioselective synthesis methods can be employed to create specific isomers with potentially improved activity.

Modification of the Acetyl Linker: The length and nature of the linker connecting the piperazine and azepane rings can be varied. Replacing the acetyl group with other functionalities could modulate the compound's electronic properties and hydrogen bonding capacity, thereby influencing target engagement.

A variety of synthetic strategies can be employed for the creation of these analogues. For instance, copper-catalyzed tandem amination/cyclization reactions have proven effective in the synthesis of functionalized azepines. Similarly, established methods for the synthesis of piperazine-based hybrids can be adapted for this purpose.

Table 1: Potential Analogues of this compound and Rationale for Synthesis

| Analogue | Modification | Rationale |

| 1-((4-Aryl)piperazin-1-ylacetyl)azepane | Substitution on the piperazine nitrogen | To explore interactions with aromatic binding pockets in potential targets. |

| 1-(Piperazin-1-ylpropanoyl)azepane | Lengthening of the acetyl linker | To optimize the distance between the piperazine and azepane pharmacophores for improved target binding. |

| Substituted Azepane Analogues | Introduction of functional groups on the azepane ring | To enhance selectivity and modulate physicochemical properties. |

Identification of Additional Biological Targets and Pathways

While the specific biological targets of this compound are not yet fully elucidated, the structural motifs suggest several potential areas of investigation. Piperazine and azepane derivatives have been reported to exhibit a broad range of biological activities, including effects on the central nervous system and as anti-cancer agents.

Future research should aim to identify the specific molecular targets and signaling pathways modulated by this compound and its analogues. Techniques such as affinity chromatography, proteomics, and computational target prediction can be utilized for this purpose. Given the prevalence of the piperazine scaffold in compounds targeting G-protein coupled receptors (GPCRs) and ion channels, these receptor families represent a logical starting point for investigation. For example, various piperazine and diazepane amides have been identified as high-affinity histamine (B1213489) H3 receptor antagonists and serotonin (B10506) reuptake inhibitors.

Development of Structure-Based Drug Design Strategies

Once a primary biological target is identified, structure-based drug design (SBDD) can be a powerful tool to guide the optimization of lead compounds. This approach relies on the three-dimensional structure of the target protein to design molecules with high affinity and selectivity.

The process would involve:

Determining the Target Structure: Obtaining the crystal structure of the biological target, preferably in complex with this compound or a close analogue.

Computational Docking and Scoring: Using computational models to predict the binding mode and affinity of virtual compounds to the target's active site.

Iterative Design and Synthesis: Synthesizing and testing the most promising computationally designed molecules, and using the experimental data to refine the computational models for the next round of design.

This iterative cycle of design, synthesis, and testing can significantly accelerate the drug discovery process and lead to the development of more potent and selective drug candidates.

Exploration of Chiral Forms and Their Biological Impact

The presence of stereocenters in analogues of this compound necessitates the exploration of their chiral forms. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, it is crucial to separate and characterize the individual enantiomers and evaluate their biological activity independently.

Chiral separation can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC) or through stereoselective synthesis. The development of enantiomerically pure compounds can lead to improved therapeutic efficacy and a better safety profile by eliminating the less active or potentially harmful enantiomer.

Integration of High-Throughput Screening with Computational Methodologies

To efficiently explore the vast chemical space of potential analogues, high-throughput screening (HTS) can be integrated with computational methods. HTS allows for the rapid testing of large libraries of compounds against a specific biological target.

A virtual screening campaign using computational docking and machine learning models can be initially employed to prioritize a smaller, more focused library of compounds for HTS. This approach reduces the cost and time associated with screening large, uncurated compound collections. The data generated from HTS can then be used to build and refine quantitative structure-activity relationship (QSAR) models, which

Q & A

Basic: What are common synthetic routes for 1-(Piperazin-1-ylacetyl)azepane?

Methodological Answer:

Synthesis typically involves coupling reactions between piperazine derivatives and acetylated azepane intermediates. For example, nucleophilic substitution reactions using chloroacetylazepane with piperazine under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) can yield the target compound. Reaction optimization may include temperature control (90–110°C) and catalytic bases like triethylamine to enhance efficiency .

Example Protocol:

React 1-chloroacetylazepane with piperazine (1:1.2 molar ratio) in DMF at 100°C for 12 hours.

Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Characterize by ¹H/¹³C NMR and HRMS to confirm purity and structure.

Basic: How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from a solvent mixture (e.g., ethanol/water). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement employs SHELXL, which optimizes parameters like bond lengths and angles. Challenges include resolving disordered solvent molecules or managing twinning in low-symmetry space groups .

Key Parameters:

- Resolution: Aim for <1.0 Å to resolve piperazine/azepane conformers.

- Refinement: Use SHELXL’s TWIN and BASF commands for twinned data .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Contradictions (e.g., NMR suggesting flexibility vs. XRD showing rigidity) require multi-method validation:

Dynamic NMR : Probe temperature-dependent conformational changes.

DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental structures to identify dominant conformers .

Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Triangulation : Cross-validate with IR, Raman, or DSC data to assess crystallinity vs. amorphous content .

Advanced: How to design pharmacological assays for this compound despite its non-medicinal classification?

Methodological Answer:

Focus on structural analogs (e.g., AM-2201 azepane derivatives) to hypothesize targets:

Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement.

Enzyme Inhibition : Test acetylcholinesterase or kinase inhibition via colorimetric assays (e.g., Ellman’s reagent).

Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track sublocalization .

Experimental Design:

- Include positive controls (e.g., known inhibitors) and triplicate replicates.

- Use IC₅₀/EC₅₀ dose-response curves for quantitative analysis.

Basic: What purification techniques ensure high-purity this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3) to remove polar impurities.

- HPLC : Employ a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) for >99% purity.

- Flash Chromatography : Optimize gradient elution (hexane/ethyl acetate to pure MeOH) .

Purity Validation:

- Melting point analysis (compare to literature).

- LC-MS to detect trace solvents or byproducts.

Advanced: What computational strategies predict the physicochemical properties of this compound?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments and electrostatic potential.

MD Simulations : Simulate solvation in explicit water (AMBER force field) to estimate logP and solubility.

ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability and toxicity .

Validation:

- Compare computed logP (e.g., 3.56) with experimental HPLC-derived values.

- Cross-check solubility predictions against shake-flask assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.